molecular formula C13H11ClN2O2S B10808599 2-(2-(4-Chlorophenyl)acetamido)thiophene-3-carboxamide

2-(2-(4-Chlorophenyl)acetamido)thiophene-3-carboxamide

Cat. No.: B10808599
M. Wt: 294.76 g/mol
InChI Key: RBCCEOSBOXUWNQ-UHFFFAOYSA-N
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Description

WAY-346658 is a chemical compound known for its role as a dual inhibitor of the c-Jun N-terminal kinase. It has the molecular formula C₂₆H₂₃N₅O₃S and a molecular weight of 485.56 g/mol . This compound is of significant interest in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-346658 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of an appropriate precursor to form the pyrroloquinoxaline core. The reaction conditions typically include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction. This step requires the use of a sulfonyl chloride reagent and a base such as triethylamine to neutralize the generated hydrochloric acid.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the benzamide moiety to the pyrroloquinoxaline core. This is typically achieved through an amide bond formation reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of WAY-346658 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

WAY-346658 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of WAY-346658 with modified functional groups, which can be further studied for their biological activities.

Scientific Research Applications

WAY-346658 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of pyrroloquinoxaline derivatives.

    Biology: The compound is investigated for its effects on cellular signaling pathways, particularly those involving c-Jun N-terminal kinase.

    Medicine: WAY-346658 is explored for its potential therapeutic applications in treating diseases associated with dysregulated kinase activity, such as cancer and inflammatory disorders.

    Industry: The compound’s inhibitory properties are utilized in the development of new pharmaceuticals and chemical probes.

Mechanism of Action

WAY-346658 exerts its effects by inhibiting the activity of c-Jun N-terminal kinase. This kinase is involved in various cellular processes, including apoptosis, inflammation, and stress responses. By binding to the active site of the kinase, WAY-346658 prevents its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    SP600125: Another c-Jun N-terminal kinase inhibitor with a similar mechanism of action.

    JNK-IN-8: A selective inhibitor of c-Jun N-terminal kinase with higher potency.

    AS601245: A pyridinyl imidazole compound that inhibits c-Jun N-terminal kinase.

Uniqueness

WAY-346658 is unique due to its dual inhibitory action on c-Jun N-terminal kinase, making it a valuable tool for studying the complex roles of this kinase in various biological processes. Its structural features, such as the pyrroloquinoxaline core and phenylsulfonyl group, contribute to its specificity and potency as an inhibitor.

Properties

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.76 g/mol

IUPAC Name

2-[[2-(4-chlorophenyl)acetyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C13H11ClN2O2S/c14-9-3-1-8(2-4-9)7-11(17)16-13-10(12(15)18)5-6-19-13/h1-6H,7H2,(H2,15,18)(H,16,17)

InChI Key

RBCCEOSBOXUWNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=CS2)C(=O)N)Cl

Origin of Product

United States

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